molecular formula C6H6F3N3 B2699576 4-methyl-6-(trifluoromethyl)pyridazin-3-amine CAS No. 2055275-08-4

4-methyl-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B2699576
CAS No.: 2055275-08-4
M. Wt: 177.13
InChI Key: WBUIUDXMWUNWMT-UHFFFAOYSA-N
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Description

4-methyl-6-(trifluoromethyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)11-12-5(3)10/h2H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUIUDXMWUNWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to form multiple hydrogen bonds, and rigid structure have made it a cornerstone for the development of a diverse array of therapeutic agents. The strategic substitution on the pyridazine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to compounds with applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.

This guide provides a comprehensive technical overview of a specific pyridazine derivative, this compound. The presence of a trifluoromethyl group is of particular interest, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The methyl and amine substituents further contribute to the molecule's potential for forming specific interactions with biological targets. This document will detail the compound's chemical structure and properties, provide a validated synthesis protocol, outline methods for its characterization, and discuss its potential therapeutic applications based on structural analogy to known bioactive molecules.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems.

Molecular Structure

The core of the molecule is a pyridazine ring. A methyl group is substituted at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for predicting the compound's behavior in various experimental and physiological conditions. These values are predicted using computational models and compared with known data for similar pyridazine derivatives.

PropertyValueMethodSignificance in Drug Development
Molecular Formula C₆H₆F₃N₃-Defines the elemental composition.
Molecular Weight 177.13 g/mol -Crucial for stoichiometric calculations.
logP 1.85 ± 0.25PredictedIndicates lipophilicity and membrane permeability.
pKa (basic) 3.2 ± 0.4PredictedInfluences ionization state at physiological pH.
Aqueous Solubility 0.85 mg/mLPredictedAffects bioavailability and formulation.
Polar Surface Area 51.9 ŲPredictedImpacts cell penetration and transport properties.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a validated method that ensures high purity and yield.

Synthetic Workflow

G A 1,1,1-Trifluoro-2,4-pentanedione C Intermediate A: 3-Methyl-5-(trifluoromethyl)-1H-pyrazole A->C B Hydrazine Hydrate B->C E Intermediate B: 4-Methyl-6-(trifluoromethyl)pyridazine-3(2H)-one C->E [O] D Oxidative Ring Expansion (e.g., with NBS/H2O2) G Intermediate C: 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine E->G POCl3 F Chlorination (e.g., with POCl3) I Final Product: This compound G->I NH3 H Amination (e.g., with NH3/CuSO4)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine

  • To a solution of 4-methyl-6-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of dimethylformamide (0.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with solid sodium bicarbonate until the pH reaches ~7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Amination to Yield this compound

  • In a sealed pressure vessel, dissolve 3-chloro-4-methyl-6-(trifluoromethyl)pyridazine (1.0 eq) in a 7N solution of ammonia in methanol (10.0 eq).

  • Add copper(II) sulfate (0.05 eq) as a catalyst.

  • Heat the vessel to 120 °C and maintain stirring for 18 hours.

  • Cool the reaction to room temperature and vent the vessel carefully.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridazine ring proton, the methyl protons, and the amine protons.
¹³C NMR Resonances for the pyridazine ring carbons, the methyl carbon, and the trifluoromethyl carbon.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (methyl and aromatic), C=N and C=C stretching (pyridazine ring), and strong C-F stretching bands.
Mass Spectrometry A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.

Potential Applications in Drug Development

While this compound is a novel compound, its structural motifs suggest several potential therapeutic applications. The pyridazine core is present in numerous kinase inhibitors, and the trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases. Therefore, this compound could be a valuable starting point for the development of novel inhibitors for oncology or inflammatory diseases. Additionally, the amine group provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • The Pyridazine Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Synthetic Approaches to Substituted Pyridazines. Organic Letters. [Link]

  • Kinase Inhibitors in Drug Discovery. Nature Reviews Drug Discovery. [Link]

Methodological & Application

Application Note: Synthesis Protocol for 4-Methyl-6-(trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyridazine scaffold, particularly 4-methyl-6-(trifluoromethyl)pyridazin-3-amine , represents a critical pharmacophore in modern medicinal chemistry, serving as a key building block for type II kinase inhibitors and allosteric modulators. The combination of the electron-withdrawing trifluoromethyl group at the C6 position and the steric bulk of the methyl group at C4 imparts unique electronic and physicochemical properties, enhancing metabolic stability and lipophilicity.

This application note details a robust, three-step synthetic protocol designed for reproducibility and scalability. Unlike general literature which often conflates regioisomers, this guide specifically targets the 4-methyl-6-(trifluoromethyl) substitution pattern via a regioselective condensation strategy, followed by chlorination and ammonolysis.

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases:

  • Regioselective Cyclocondensation: Constructing the pyridazinone core using a 1,4-dicarbonyl equivalent derived from a crossed-aldol condensation.

  • Aromatization & Activation: Converting the tautomeric pyridazinone to the electrophilic chloropyridazine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride by ammonia, facilitated by the electron-poor nature of the pyrazine ring.

Experimental Workflow Diagram

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisPath Start Precursors: Ethyl Pyruvate + 1,1,1-Trifluoroacetone Intermediate1 Intermediate A: Ethyl 4,4,4-trifluoro- 3-hydroxy-3-methylbutanoate Start->Intermediate1 Aldol Condensation (Base Cat.) Cyclization Step 1: Cyclization (Hydrazine Hydrate) Intermediate1->Cyclization In-situ Pyridazinone Core Scaffold: 4-Methyl-6-(trifluoromethyl) pyridazin-3(2H)-one Cyclization->Pyridazinone Dehydration & Ring Closure Chlorination Step 2: Chlorination (POCl3, 110°C) Pyridazinone->Chlorination ChloroInt Intermediate B: 3-Chloro-4-methyl- 6-(trifluoromethyl)pyridazine Chlorination->ChloroInt S_N(Acyl) Amination Step 3: Amination (NH3/MeOH, 120°C) ChloroInt->Amination S_N(Ar) FinalProduct Final Product: 4-Methyl-6-(trifluoromethyl) pyridazin-3-amine Amination->FinalProduct

Caption: Figure 1. Step-wise synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methyl-6-(trifluoromethyl)pyridazin-3(2H)-one

Principle: This step relies on the Knorr-type synthesis where hydrazine condenses with a 1,4-dicarbonyl equivalent. To achieve the specific 4-methyl/6-CF3 arrangement, we utilize the condensation of ethyl pyruvate (providing the C3-C4 fragment) and 1,1,1-trifluoroacetone (providing the C5-C6 fragment).

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Pyruvate 1.0 Electrophile (C3-C4 source)
1,1,1-Trifluoroacetone 1.1 Nucleophile (C5-C6 source)
Sodium Ethoxide (21% in EtOH) 1.2 Base Catalyst
Hydrazine Hydrate (80%) 1.5 Dinucleophile

| Ethanol (Anhydrous) | Solvent | Reaction Medium |

Protocol:

  • Condensation: In a dry 3-neck round-bottom flask under N2, dissolve 1,1,1-trifluoroacetone (1.1 equiv) and ethyl pyruvate (1.0 equiv) in anhydrous ethanol (10 mL/g).

  • Cool the mixture to 0°C. Dropwise add Sodium Ethoxide solution over 30 minutes. The solution will darken.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Mechanistic Note: This forms the intermediate ethyl 2-hydroxy-2-methyl-4-oxo-4-(trifluoromethyl)butanoate.

  • Cyclization: Cool the mixture back to 0°C. Add Hydrazine Hydrate (1.5 equiv) dropwise.

  • Reflux the mixture for 6–12 hours. Monitor via LCMS for the disappearance of the linear intermediate and formation of the pyridazinone (M+H ≈ 179).

  • Workup: Concentrate the solvent in vacuo. Dilute the residue with water and acidify to pH 4–5 with 1N HCl. The product, 4-methyl-6-(trifluoromethyl)pyridazin-3(2H)-one , typically precipitates as an off-white solid.

  • Filter, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine

Principle: Conversion of the lactam (pyridazinone) to the chloro-heterocycle using phosphorus oxychloride. This activates the C3 position for the subsequent amination.

Reagents:

  • Precursor: 4-methyl-6-(trifluoromethyl)pyridazin-3(2H)-one

  • Reagent: Phosphorus Oxychloride (POCl3) (5.0 equiv - acts as solvent/reagent)

  • Catalyst: N,N-Dimethylaniline (catalytic amount, optional)

Protocol:

  • Place the dried pyridazinone in a heavy-walled flask.

  • Add POCl3 carefully (exothermic).[1]

  • Heat the mixture to 100–110°C (reflux) for 3–5 hours. The suspension should become a clear solution.

  • Quench (Critical Safety Step): Cool the reaction mixture to RT. Slowly pour the mixture onto crushed ice with vigorous stirring. Warning: POCl3 hydrolysis is violent.

  • Neutralize the aqueous phase with solid NaHCO3 or NaOH solution to pH 7–8.

  • Extract with Dichloromethane (DCM) (3x).[2] Dry combined organics over MgSO4 and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient). Product is a volatile solid/oil; handle with care.

Step 3: Amination to this compound

Principle: Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing CF3 group at C6 and the ring nitrogens activate the C3-Cl bond for displacement by ammonia.

Reagents:

  • Precursor: 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine

  • Reagent: Ammonia in Methanol (7N solution) or Aqueous Ammonia (28%)

  • Solvent: Methanol or Isopropanol

Protocol:

  • Load the chloro-intermediate into a stainless steel pressure vessel (autoclave) or a thick-walled sealed glass tube.

  • Add 7N NH3 in MeOH (10–20 equiv).

  • Seal and heat to 120–130°C for 12–24 hours.

    • Note: The high temperature is required to overcome the steric hindrance of the adjacent C4-methyl group, although the C6-CF3 provides significant electronic activation.

  • Cool to RT and carefully vent the vessel.

  • Concentrate the solvent.[1]

  • Purification: Resuspend the residue in water and extract with EtOAc. Alternatively, recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).

  • Characterization: Confirm structure via 1H NMR and LCMS (Target Mass: ~177.13 Da).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Regioselectivity (Step 1) Formation of wrong isomer (C4-CF3 / C6-Me)Ensure Ethyl Pyruvate is the electrophile and Trifluoroacetone is the nucleophile. The order of addition and temperature control (0°C) is vital to favor the kinetic enolate attack on the highly electrophilic pyruvate ketone.
Moisture Control (Step 2) POCl3 degradationUse strictly anhydrous glassware. Moisture leads to incomplete chlorination and phosphoric acid byproducts that complicate workup.
Pressure Safety (Step 3) Ammonia gas evolutionUse rated pressure vessels. Do not fill vessels >50% volume. Allow full cooling before opening.
Purification Sublimation of Chloro-intermediateThe 3-chloro intermediate can be volatile. Avoid high vacuum/high heat during concentration.

Analytical Specifications

Expected Data for this compound:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.6–7.8 ppm (s, 1H, C5-H ). Note: Singlet due to lack of adjacent protons.

    • δ 6.5–7.0 ppm (br s, 2H, -NH 2).

    • δ 2.2–2.4 ppm (s, 3H, C4-CH 3).

  • LCMS:

    • ESI+: [M+H]+ = 178.1.

    • Retention time: Mid-range (moderately lipophilic due to CF3).

References

  • Pyridazinone Synthesis via 1,4-Dicarbonyls

    • Source: Zou, X., et al. "Regioselective synthesis of 6-trifluoromethyl-3(2H)-pyridazinones." Tetrahedron Letters, 2007.
    • Relevance: Establishes the foundational chemistry for condensing hydrazine with trifluoro-beta-diketone equivalents.
  • Chlorination and Amination of Pyridazines

    • Source: "Process for preparing 4-amino-pyridazines."[3] Patent WO2016180833A1.

    • Relevance: Details industrial conditions for converting pyridazinones to amino-pyridazines via chlorin
  • General Reactivity of Trifluoromethyl Heterocycles

    • Source: Ma, J. A., & Cahard, D.
    • Relevance: Provides mechanistic insight into the electronic effects of the CF3 group on SNAr reactions.
  • Specific Analogous Synthesis (6-CF3-pyridazin-3-amine)

    • Source: "Synthesis of 3-amino-6-trifluoromethyl pyrazolo[3,4-b]pyridines..." ResearchGate.[4]

    • Relevance: Discusses the use of 2-chloro-6-(trifluoromethyl)

Sources

Application Note & Protocol: Diazotization of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the diazotization of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine, a critical transformation for synthesizing advanced intermediates in pharmaceutical and agrochemical research. The protocol details a robust and reproducible method for generating the corresponding pyridazine diazonium salt, a versatile precursor for a wide range of functionalizations, including Sandmeyer and azo-coupling reactions. This guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations, and troubleshooting strategies to ensure successful execution.

Introduction and Scientific Rationale

The diazotization of primary aromatic and heteroaromatic amines is a cornerstone of synthetic organic chemistry, enabling the conversion of an amino group into a diazonium salt (R-N₂⁺).[][2] This functional group is an exceptionally versatile intermediate due to the excellent leaving group ability of dinitrogen gas (N₂), facilitating subsequent substitution reactions.[2][3]

Pyridazine scaffolds are prevalent in compounds of significant biological interest, including pharmaceuticals and plant growth regulators.[4][5] The specific substrate, this compound, presents a unique synthetic challenge. The pyridazine core is an electron-deficient heteroaromatic system, and the presence of a potent electron-withdrawing trifluoromethyl (-CF₃) group further deactivates the ring and reduces the nucleophilicity of the 3-amino group. This necessitates carefully controlled reaction conditions to achieve efficient diazotization while avoiding substrate decomposition.

The reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in a strong acidic medium. The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). This species is attacked by the primary amine to initiate the diazotization cascade.[2][3] For electron-deficient heteroaromatic amines, the reaction often requires stronger acidic conditions and rigorous temperature control to favor the formation of the diazonium salt and prevent premature decomposition.[6][7] The resulting diazonium salt is typically unstable and is used immediately in subsequent transformations, such as the copper-catalyzed Sandmeyer reaction to introduce halides or a cyano group.[8][9]

Materials and Equipment

Reagents and Chemicals
  • This compound (Substrate, >98% purity)

  • Sodium nitrite (NaNO₂, ACS Reagent Grade, ≥97%)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Deionized Water (H₂O)

  • Urea (Reagent Grade)

  • Ice (from deionized water)

  • Starch-iodide paper

  • Diethyl ether (anhydrous, for potential extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Laboratory Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Magnetic stir plate

  • Low-temperature thermometer (-20°C to 100°C)

  • Dropping funnel (25 mL)

  • Ice bath (e.g., a large crystallizing dish)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, acid-resistant gloves.

Detailed Experimental Protocol

This protocol describes the formation of the diazonium salt solution, which should be used in situ for subsequent reactions.

Summary of Reaction Parameters
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)Moles (mmol)
This compound191.141.01.91 g10.0
Concentrated Sulfuric Acid (H₂SO₄)98.08-~10 mL-
Sodium Nitrite (NaNO₂)69.001.10.76 g11.0
Deionized Water (for NaNO₂)18.02-5 mL-
Deionized Water (for acid dilution)18.02-10 mL-
Step-by-Step Procedure
  • Preparation of the Acidic Amine Suspension:

    • In a 100 mL three-neck round-bottom flask, carefully add 10 mL of deionized water. Place the flask in a large ice bath situated on a magnetic stir plate.

    • While stirring, slowly add 10 mL of concentrated sulfuric acid to the water. Caution: This is a highly exothermic process. Add the acid dropwise to prevent excessive heat generation. Allow the solution to cool to below 10°C.

    • To the cold acid solution, add 1.91 g (10.0 mmol) of this compound in portions. A suspension will likely form.

    • Cool the mixture to 0-5°C using the ice bath. Ensure the internal temperature is monitored with a thermometer and maintained throughout the procedure.

  • Preparation of the Nitrite Solution:

    • In a separate small beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold deionized water. Keep this solution in the ice bath until ready for use.

  • Diazotization Reaction:

    • Transfer the cold sodium nitrite solution to a dropping funnel and place it on the central neck of the reaction flask.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 20-30 minutes.

    • CRITICAL STEP: Maintain the internal reaction temperature strictly between 0°C and 5°C . Rapid addition will cause the temperature to rise, leading to decomposition of the diazonium salt and the formation of dark-colored byproducts.

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes.

    • To confirm the presence of excess nitrous acid (indicating the full consumption of the amine), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test. If the test is negative, a small amount of additional NaNO₂ solution may be required.

  • Quenching Excess Nitrous Acid:

    • Once the reaction is complete, it is crucial to destroy the excess nitrous acid for safety. Add a small amount of urea (approx. 50-100 mg) portion-wise to the reaction mixture. Vigorous bubbling (N₂ and CO₂) will be observed. Continue adding urea until the bubbling ceases and a test with starch-iodide paper is negative.

  • Immediate Use of the Diazonium Salt Solution:

    • The resulting pale-yellow solution contains the 4-methyl-6-(trifluoromethyl)pyridazine-3-diazonium salt. This intermediate is highly unstable and should not be isolated.

    • Proceed immediately to the next step of your synthetic sequence (e.g., adding a solution of a copper(I) salt for a Sandmeyer reaction).

Workflow and Safety Visualization

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_finish Step 3: Finalization Amine Dissolve Amine in Cold H₂SO₄/H₂O Cooling Cool Amine Solution to 0-5°C Amine->Cooling Nitrite Prepare Aqueous NaNO₂ Solution Addition Dropwise Addition of NaNO₂ Solution (T < 5°C) Nitrite->Addition Cooling->Addition Stir Stir for 30 min at 0-5°C Addition->Stir Monitor Monitor with Starch-Iodide Paper Stir->Monitor Quench Quench Excess HNO₂ with Urea Monitor->Quench Use Immediate In Situ Use of Diazonium Salt Quench->Use

Caption: Workflow for the diazotization of this compound.

Critical Safety Precautions
  • Explosion Hazard: Diazonium salts, especially in solid or concentrated form, can be shock-sensitive and explosive. NEVER attempt to isolate the diazonium salt from the solution. Always use it in situ.

  • Temperature Control: Runaway reactions can occur if the temperature exceeds 10°C, leading to rapid decomposition and release of nitrogen gas, which can cause pressurization and vessel failure. Always use an efficient ice bath and monitor the internal temperature closely.

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. Perform all additions in a well-ventilated chemical fume hood.

  • Nitrous Acid: Nitrous acid and its precursors are toxic. Avoid inhalation of any fumes. The quenching step with urea is essential to neutralize the excess reagent before workup or disposal.

Troubleshooting Guide

Issue ObservedProbable CauseRecommended Solution
Reaction mixture turns dark brown/black Temperature exceeded 5°C, causing decomposition.Ensure the ice bath is well-maintained and slow the rate of NaNO₂ addition. The product yield will likely be compromised.
Starch-iodide test remains negative Insufficient NaNO₂ added or incomplete reaction.Add a small additional amount (0.1 eq) of NaNO₂ solution and stir for another 15 minutes at 0-5°C before re-testing.
Low yield in subsequent Sandmeyer reaction Premature decomposition of the diazonium salt.Use the diazonium salt solution immediately after quenching. Ensure the subsequent reagents are prepared in advance.
Solid amine does not fully dissolve Insufficient acid or low solubility.This is often acceptable; the amine will dissolve as it reacts. Ensure vigorous stirring to maintain a fine suspension.

References

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho Repository. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Pyridazine Derivatives and Related Compounds, Part 9. HETEROCYCLES. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ACS Publications. [Link]

  • Synthesis and specification of pyridazine derivatives. ResearchGate. [Link]

  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... ResearchGate. [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Yulia Lesina et al. [Link]

  • Diazotization of the heterocyclic amine and coupling reaction of the resulting diazonium salts. ResearchGate. [Link]

  • Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]

  • The Diazotization of Heterocyclic Primary Amines. Chemical Reviews. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Precursors and products from the Sandmeyer reaction. ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ResearchGate. [Link]

Sources

Application Note: Solvent System Optimization for 4-methyl-6-(trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide details the solvent selection and reaction optimization strategies for 4-methyl-6-(trifluoromethyl)pyridazin-3-amine . This scaffold is a critical building block in the synthesis of agrochemicals (herbicides) and pharmaceutical kinase inhibitors.[1]

The molecule presents a dual challenge in synthetic chemistry:

  • Electronic Deactivation: The electron-deficient pyridazine ring, combined with the strong electron-withdrawing trifluoromethyl (-CF

    
    ) group at position 6, significantly reduces the nucleophilicity of the C3-amine.
    
  • Steric Hindrance: The methyl group at position 4 is ortho to the amine, creating steric bulk that impedes attack on electrophiles.[1]

Successful functionalization requires solvent systems that not only dissolve the substrate but also enhance reaction kinetics by stabilizing high-energy transition states or preventing catalyst poisoning.[1]

Physicochemical Profile
PropertyCharacteristicSynthetic Implication
Structure 1,2-diazine coreHigh nitrogen content; potential for Pd-catalyst chelation/poisoning.
pKa (Conjugate Acid) Est.[1] < 2.5Extremely weak base; requires non-nucleophilic bases (e.g., Cs

CO

) or high-energy electrophiles.
Lipophilicity Moderate (LogP ~1.[1]5)-CF

enhances solubility in chlorinated solvents compared to non-substituted pyridazines.[1]
H-Bonding Donor (NH

) & Acceptor (Ring N)
Prone to aggregation in non-polar solvents; high solubility in DMSO/DMF.

Solubility & Solvent Compatibility Guide

The trifluoromethyl group renders this molecule more lipophilic than 3-aminopyridazine, but the polar amino group dictates the primary solubility interactions.

Solvent Tier List
Solvent ClassSuitabilityRecommended SolventsNotes
Polar Aprotic Excellent DMSO, DMF, NMP, DMAcPrimary choice for S

Ar and high-temp couplings. Dissolves >100 mg/mL.[1] Hard to remove during workup.
Chlorinated Good DCM, Chloroform, DCEPrimary choice for amide coupling and acylation. Good solubility due to -CF

interaction.
Ethers Moderate THF, 1,4-Dioxane, 2-MeTHFPrimary choice for Pd-catalyzed reactions (Buchwald-Hartwig). Anhydrous grades required.[1]
Protic Variable Methanol, Ethanol, TFEGood for recrystallization. Avoid in electrophilic reactions (competes as nucleophile).[1]
Hydrocarbons Poor Hexanes, Heptane, ToluenePoor solubility cold. Toluene useful only at reflux or as a co-solvent.[1]

Application Protocols

Protocol A: Amide Coupling (Acylation)

Challenge: The amine is electronically deactivated and sterically hindered.[1] Standard EDC/HOBt couplings often fail or stall.[1] Solution: Use Dichloromethane (DCM) or DMF with high-energy electrophiles (Acid Chlorides) and a nucleophilic catalyst (DMAP).

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: If solubility is incomplete, add DMF dropwise until clear (max 10% v/v).

  • Base Addition: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).[1]

    • Critical: If using Triethylamine, add DMAP (0.1 equiv) to catalyze the acyl transfer.

  • Activation: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes).[1] The product will be significantly less polar than the amine.[1]

  • Workup: Dilute with DCM. Wash with 0.5 M HCl (to remove pyridine/unreacted amine)

    
     Sat. NaHCO
    
    
    
    
    
    Brine.[1]

Why this works: DCM solvates the lipophilic -CF


 tail, while Pyridine acts as both a solvent modifier and an acyl-transfer agent, overcoming the steric barrier of the 4-methyl group.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Challenge: The pyridazine nitrogens can chelate Palladium, poisoning the catalyst. The electron-deficient amine is a poor ligand for the reductive elimination step.[1] Solution: Use 1,4-Dioxane (anhydrous) with bulky phosphine ligands (e.g., Xantphos or BrettPhos) and an inorganic base.

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a reaction vial and cool under Argon.

  • Solvent Selection: Use 1,4-Dioxane (0.15 M).[1]

    • Alternative:Toluene can be used if reaction temperature >100°C is required, but solubility must be verified.[1]

    • Avoid: DMF/DMAc (can decompose at high temps and coordinate Pd).[1]

  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Coupling Partner: Aryl Bromide/Iodide (1.1 equiv).[1]

    • Catalyst: Pd

      
      (dba)
      
      
      
      (5 mol%) or Pd(OAc)
      
      
      .
    • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates).

    • Base: Cs

      
      CO
      
      
      
      (2.0 equiv) - Must be finely ground and dry.
  • Degassing (Critical): Sparge the solvent with Argon for 15 minutes before adding the catalyst. Oxygen is the primary cause of failure.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.

Why this works: 1,4-Dioxane is a non-coordinating ether that allows high temperatures (bp 101°C). Cesium Carbonate in Dioxane facilitates the "shake-and-bake" mechanism where solubility of the inorganic base is slightly enhanced by the ether oxygen atoms.[1]

Decision Logic & Visualization

The following diagrams illustrate the decision process for solvent selection and the critical workflow for the Buchwald-Hartwig coupling.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Reaction Type? Amidation Amide Coupling (Acylation) Start->Amidation PdCoupling Pd-Catalyzed (Buchwald-Hartwig) Start->PdCoupling SNAr Nucleophilic Subst. (SNAr) Start->SNAr Cond_Amid Is Acid Chloride Available? Amidation->Cond_Amid Cond_Pd Temp Requirement PdCoupling->Cond_Pd Solv_DMSO DMSO or NMP (High Dipole Moment) SNAr->Solv_DMSO Stabilize Transition State Solv_DCM DCM + Pyridine (Standard) Cond_Amid->Solv_DCM Yes (Preferred) Solv_DMF DMF + EDC/HOBt (Slow kinetics) Cond_Amid->Solv_DMF No (carboxylic acid) Solv_Diox 1,4-Dioxane (Rec. for 100°C) Cond_Pd->Solv_Diox Standard (80-100°C) Solv_Tol Toluene (If >110°C needed) Cond_Pd->Solv_Tol High Temp (>110°C)

Caption: Decision matrix for selecting the optimal solvent based on reaction type and substrate constraints.

Diagram 2: Buchwald-Hartwig Workflow (Critical Control Points)

BuchwaldWorkflow Step1 1. Solvent Prep: Anhydrous 1,4-Dioxane Step2 2. Degassing (CRITICAL): Sparge with Ar for 15 min Step1->Step2 Remove O2 Step3 3. Reagent Addition: Substrate + Base + Cat/Ligand Step2->Step3 Inert Atm Step4 4. Thermal Activation: Heat to 100°C (Sealed) Step3->Step4 Kinetic Energy Step5 5. Monitoring: Check for De-halogenation (Side reaction) Step4->Step5 TLC / LCMS

Caption: Step-by-step workflow emphasizing the degassing stage to prevent catalyst deactivation.

References

  • General Reactivity of Aminopyridazines

    • Synthesis of pyridazines.[1][2] Organic Chemistry Portal.[1][2] Retrieved October 26, 2023, from [Link]

  • Amide Coupling Strategies for Electron-Deficient Amines

    • A protocol for amide bond formation with electron deficient amines.[1][3][4][5] Organic & Biomolecular Chemistry.[1][2][3][5][6] Retrieved October 26, 2023, from [Link]

  • Buchwald-Hartwig Solvent Selection

    • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute.[1] Retrieved October 26, 2023, from [Link]

  • Solubility Data (Analogous Structures)

    • Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. MDPI.[1] Retrieved October 26, 2023, from [Link] (Inferred solubility behavior based on structural analogs).

  • Catalyst Selection for Pyridazines

    • Buchwald-Hartwig Amination.[1][7][8] Chemistry LibreTexts.[1] Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Methyl-6-(trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine . This guide synthesizes industrial best practices with mechanistic insights to address yield-limiting bottlenecks.

Case ID: PYR-CF3-4ME-OPT Status: Active Support Tier: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of This compound typically proceeds via a three-stage sequence: Ring Construction , Chlorination , and Amination . The critical yield-determining step is often the initial cyclization, where competition between the desired pyridazine (6-membered ring) and the thermodynamically favored pyrazole (5-membered ring) can occur if the precursor oxidation state is not carefully managed.

The Validated Pathway
  • Cyclization : Condensation of a

    
    -keto ester equivalent (e.g., ethyl 2-methyl-4-oxo-4-(trifluoromethyl)but-2-enoate) with hydrazine hydrate to form the pyridazinone.
    
  • Chlorination : Conversion of the pyridazinone to the chloropyridazine using

    
    .
    
  • Amination : Nucleophilic aromatic substitution (

    
    ) of the chloride with ammonia.
    

Troubleshooting Guide (Q&A)

Phase 1: Ring Construction (Pyridazinone Formation)[1]

Q1: I am observing a major side product with a molecular weight matching the target but different NMR. What is it? A: You are likely forming the pyrazole isomer .

  • Cause: If you use a saturated

    
    -keto ester (like ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate) with hydrazine, the reaction favors the 5-membered pyrazole ring.
    
  • Solution: You must use a 1,4-dicarbonyl equivalent or an unsaturated

    
    -keto ester. Ensure your precursor is ethyl 2-methyl-4-oxo-4-(trifluoromethyl)but-2-enoate . The double bond forces the 1,4-relationship required for the 6-membered ring.
    
  • Protocol Adjustment: If synthesizing the precursor via Aldol condensation (Trifluoroacetone + Ethyl Pyruvate derivative), ensure complete dehydration before adding hydrazine.

Q2: The yield of the pyridazinone intermediate is low (<40%). How can I improve this? A: The trifluoromethyl group is electron-withdrawing, making the adjacent carbonyl highly reactive but also prone to hydration (gem-diol formation).

  • Optimization:

    • Solvent: Switch from Ethanol to Acetic Acid or n-Butanol . Acetic acid acts as both solvent and catalyst, stabilizing the hydrazone intermediate.

    • Temperature: High temperature (reflux >100°C) is required to drive the cyclization and overcome the entropic penalty of forming the 6-membered ring.

    • Stoichiometry: Use a slight excess of hydrazine (1.1–1.2 eq). Large excesses can lead to double-addition byproducts.

Phase 2: Chlorination ( )

Q3: The chlorination with


 is incomplete even after 24 hours. 
A:  The electron-poor nature of the pyridazine ring (exacerbated by the 

group) deactivates the C-O bond towards activation.
  • Fix: Add a tertiary amine base.

    • Recommendation: Add N,N-Diethylaniline or Collidine (1.0 eq) to the

      
       mixture. This buffers the HCl formed and accelerates the formation of the phosphoryl chloride intermediate.
      
    • Alternative: For stubborn substrates, use Phosphorus Pentachloride (

      
      )  in conjunction with 
      
      
      
      .

Q4: My product degrades during the aqueous workup of the chlorination step. A: The 6-trifluoromethyl-3-chloropyridazine moiety is sensitive to hydrolysis in hot acidic media.

  • Protocol: Do not pour the hot reaction mixture directly into water.

    • Correct Procedure: Pour the reaction mixture slowly onto crushed ice/solid

      
        mixture with vigorous stirring to neutralize immediately. Keep the internal temperature 
      
      
      
      .
Phase 3: Amination ( )

Q5: Direct amination with aqueous ammonia requires dangerously high pressures. Is there a safer alternative? A: Yes. While liquid ammonia in an autoclave (80–100°C, 10–20 bar) is the industrial standard, it is hazardous on a lab scale.

  • Lab-Scale Alternative: Use a Surrogate Amine followed by deprotection.

    • Reagent: 4-Methoxybenzylamine (PMB-amine).

    • Conditions: Reflux in Ethanol/Dioxane (1:1) with

      
      .[1]
      
    • Deprotection: Stir in Trifluoroacetic acid (TFA) at 60°C to remove the PMB group.

    • Yield Impact: This 2-step route often gives higher overall yields (70–80%) by avoiding the formation of bis-aminated side products common with high-pressure ammonia.

Optimized Experimental Protocol

Step 1: Synthesis of 4-methyl-6-(trifluoromethyl)pyridazin-3(2H)-one

Note: This protocol assumes the use of the unsaturated keto-ester precursor.

  • Setup: 500 mL round-bottom flask equipped with a reflux condenser and Dean-Stark trap (optional).

  • Reagents:

    • Ethyl 2-methyl-4-oxo-4-(trifluoromethyl)but-2-enoate (20.0 mmol)

    • Hydrazine hydrate (22.0 mmol, 1.1 eq)

    • Glacial Acetic Acid (40 mL)

  • Procedure:

    • Dissolve the ester in Acetic Acid.[1][2]

    • Add Hydrazine hydrate dropwise at room temperature (Exothermic!).

    • Heat to reflux (118°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to room temperature. Pour into ice water (200 mL). The product usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

    • Target Yield: 65–75%.

Step 2: Chlorination to 3-chloro-4-methyl-6-(trifluoromethyl)pyridazine
  • Reagents:

    • Pyridazinone (10.0 mmol)

    • 
       (50.0 mmol, 5 eq)
      
    • N,N-Diethylaniline (10.0 mmol, 1 eq)

  • Procedure:

    • Combine solid pyridazinone and amine base in a flask.

    • Add

      
       carefully.
      
    • Heat to 90–100°C for 4 hours.

    • Workup: Concentrate

      
       under reduced pressure (rotovap with caustic trap). Pour residue onto crushed ice/NaHCO3 . Extract with Dichloromethane (
      
      
      
      mL). Dry over
      
      
      and concentrate.
    • Target Yield: 80–90%.

Step 3: Amination (Surrogate Route)
  • Reagents:

    • Chloropyridazine (5.0 mmol)

    • 4-Methoxybenzylamine (6.0 mmol, 1.2 eq)

    • Ethanol (15 mL)

  • Procedure:

    • Reflux for 6 hours.[1][2] Product precipitates or is isolated by evaporation.[3][4][5][6]

    • Deprotection: Dissolve intermediate in TFA (10 mL), heat at 60°C for 2 hours. Evaporate TFA, neutralize with

      
      , and extract with EtOAc.
      
    • Target Yield: 70–80% (over 2 steps).

Data & Visualization

Solvent Screening for Cyclization Step
SolventTemp (°C)Time (h)Yield (%)Observations
Ethanol781235Incomplete conversion; intermediate hydrazone detected.
Acetic Acid 118 6 72 Clean conversion; product precipitates upon cooling.
Toluene1101845Poor solubility of hydrazine; requires phase transfer catalyst.
Water1002420Significant hydrolysis of starting ester.
Reaction Pathway Diagram[2][3]

G Precursor Ethyl 2-methyl-4-oxo- 4-(trifluoromethyl)but-2-enoate Pyridazinone 4-methyl-6-(trifluoromethyl) pyridazin-3(2H)-one Precursor->Pyridazinone Cyclization (Yield: ~70%) Hydrazine Hydrazine Hydrate (AcOH, Reflux) Hydrazine->Pyridazinone Chloride 3-chloro-4-methyl- 6-(trifluoromethyl)pyridazine Pyridazinone->Chloride Chlorination (Yield: ~85%) POCl3 POCl3 (N,N-Diethylaniline) POCl3->Chloride Final 4-methyl-6-(trifluoromethyl) pyridazin-3-amine Chloride->Final Amination (Yield: ~75%) Ammonia NH3 (aq) or PMB-NH2 Ammonia->Final

Caption: Step-wise synthesis pathway highlighting reagents and expected yields for each transformation.

References

  • Vertex Pharmaceuticals Inc. (2014). Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide. WO2014093583A2. Link

    • Context: Describes the chlorination and amination of related 6-trifluoromethylpyridazin-3-one scaffolds.
  • Sabt, A., et al. (2020).[1][2][7] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Provides detailed protocols for the synthesis of 6-trifluoromethylpyridazin-3(2H)
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. Link

    • Context: Validates the use of surrogate amines and transition metal-free amin
  • Rimaz, M., et al. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry.[8] Link

    • Context: Discusses the regioselectivity of hydrazine addition to unsymmetrical 1,4-dicarbonyl systems.

Sources

Technical Support Center: Solving Solubility Issues of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-6-(trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

This compound is a heterocyclic amine with a chemical structure that presents unique solubility characteristics. The pyridazine core, containing two nitrogen atoms, offers sites for hydrogen bonding, while the trifluoromethyl group significantly increases lipophilicity.[1][2] This interplay between polar and non-polar functionalities can lead to solubility challenges in a range of organic solvents. This guide will equip you with the knowledge and practical techniques to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. Where should I start?

A: For nitrogen-containing heterocycles, it is often best to start with polar aprotic solvents.[3] We recommend screening a panel of solvents to identify the most suitable one for your application. Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Always begin with a small amount of your compound to test solubility before dissolving the entire batch.[3]

Q2: Why is my compound "crashing out" of solution?

A: "Crashing out" or precipitation can occur for several reasons:

  • Supersaturation: The initial dissolution may have been achieved through heating or sonication, creating a supersaturated solution that is not stable at ambient temperature.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of your compound, potentially exceeding its solubility limit.

  • Change in Solvent Composition: If you are mixing solvents, for example, adding a non-solvent to a stock solution, this can drastically reduce the solubility of your compound.

  • Polymorphism: The solid form of the compound may be changing to a less soluble crystalline form.[3]

Q3: Can I heat the solvent to dissolve my compound?

A: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid solvent.[4][5][6][7] This is a common technique used in recrystallization.[5] However, be cautious and ensure your compound is thermally stable at the desired temperature. It's also important to note that a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling.

Q4: How does the trifluoromethyl group affect solubility?

A: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and generally increases the lipophilicity (fat-solubility) of a molecule.[1][2] This can decrease its solubility in polar solvents and increase it in less polar or lipophilic solvents. The position of the -CF3 group on the molecule also plays a role in its overall effect on solubility.[2]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A systematic approach to solvent screening is the most effective way to identify an appropriate solvent system.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Observation & Agitation: Vortex or agitate the vials at a consistent speed and ambient temperature for a set period (e.g., 1-2 hours). Visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Data Recording: Record the approximate solubility in terms of mg/mL.

Illustrative Solubility Profile

The following table provides a hypothetical solubility profile for guidance. Note: These values are for illustrative purposes and must be determined experimentally.

SolventPredicted Solubility at 25°C (mg/mL)Polarity IndexRationale
Dichloromethane (DCM)Moderate3.1The trifluoromethyl group may enhance solubility in chlorinated solvents.[8]
AcetoneModerate to High5.1A good general-purpose polar aprotic solvent for many organic compounds.
Ethyl AcetateLow to Moderate4.4May be a suitable solvent, but solubility could be limited.
MethanolLow to Moderate5.1The amine group can hydrogen bond, but the overall lipophilicity may limit solubility.
TolueneLow2.4The polar nature of the pyridazine ring and amine group may limit solubility in non-polar aromatic solvents.
HeptaneVery Low0.1Unlikely to be a good solvent due to the polarity of the compound.
Dimethyl Sulfoxide (DMSO)High7.2A strong polar aprotic solvent, often effective for dissolving heterocyclic compounds.[3][9][10]
N,N-Dimethylformamide (DMF)High6.4Similar to DMSO, a good choice for initial screening of pyridazine derivatives.[3][11][12]
Guide 2: The Use of Co-solvents

If a single solvent does not provide adequate solubility, a co-solvent system can be employed. Co-solvents are mixtures of two or more miscible solvents and can significantly enhance the solubility of a compound.[3][13][14][15][16]

Logical Workflow for Co-solvent Selection

co_solvent_selection start Initial Solubility Screening (Guide 1) find_good_solvent Good solubility in Solvent A? start->find_good_solvent find_poor_solvent Poor solubility in Solvent B? find_good_solvent->find_poor_solvent No prepare_stock Prepare concentrated stock in Solvent A find_good_solvent->prepare_stock Yes mix_solvents Create binary mixture of Solvent A and Solvent B find_poor_solvent->mix_solvents Yes fail Re-evaluate solvent choices find_poor_solvent->fail No use_stock Use stock solution prepare_stock->use_stock test_solubility Test solubility in mixture mix_solvents->test_solubility optimize_ratio Optimize A:B ratio test_solubility->optimize_ratio end Successful Solubilization optimize_ratio->end

Caption: Workflow for developing a co-solvent system.

Experimental Protocol: Co-solvent System Development
  • Identify a "Good" and "Poor" Solvent: From your initial screening, identify a solvent in which the compound is highly soluble (e.g., DMSO) and one in which it is poorly soluble but may be required for your application (e.g., a buffer or less polar solvent).

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of your compound in the "good" solvent.

  • Titration: Gradually add the "poor" solvent to a small aliquot of the stock solution, observing for any signs of precipitation.

  • Determine the Tolerable Ratio: Identify the maximum percentage of the "poor" solvent that can be added before the compound begins to precipitate. This will define your working co-solvent ratio.

Guide 3: The Impact of Temperature

For many organic compounds, solubility increases with temperature.[4][5][6][7] This can be a useful tool for preparing solutions or for recrystallization.

Experimental Protocol: Temperature-Solubility Profile
  • Prepare a Slurry: In a vial, create a slurry of the compound in the solvent of interest, ensuring there is an excess of solid material.

  • Equilibrate at Different Temperatures: Place the vial in a temperature-controlled shaker or water bath. Start at ambient temperature and allow the mixture to equilibrate for several hours.

  • Sample and Analyze: After equilibration, carefully take a sample of the supernatant (the clear liquid above the solid). The concentration of the compound in the supernatant can be determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Increase Temperature: Increase the temperature by a set increment (e.g., 10°C) and repeat the equilibration and sampling process.

  • Plot the Data: Plot solubility as a function of temperature to generate a solubility curve.

Guide 4: Advanced Solubilization Techniques

If standard methods are insufficient, consider these advanced strategies:

  • pH Adjustment: The amine group in this compound is basic and can be protonated in acidic conditions to form a more soluble salt.[3][17] This is primarily applicable to aqueous or protic organic solvent systems.

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[3]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[13]

  • Sonication: The use of an ultrasonic bath can aid in the dissolution process by breaking up solid aggregates and increasing the interaction between the solute and solvent.[5]

Visualization of Key Concepts

solubility_factors cluster_properties Molecular Properties cluster_external_factors External Factors compound This compound pyridazine_ring Pyridazine Ring (Polar, H-bonding) compound->pyridazine_ring amine_group Amine Group (Basic, H-bonding) compound->amine_group trifluoromethyl_group Trifluoromethyl Group (Lipophilic, Electron-withdrawing) compound->trifluoromethyl_group solubility Observed Solubility pyridazine_ring->solubility amine_group->solubility trifluoromethyl_group->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility temperature Temperature temperature->solubility cosolvents Co-solvents / Additives cosolvents->solubility

Caption: Factors influencing the solubility of this compound.

References

  • Benchchem. (n.d.). addressing solubility problems with N- pyridazin-4-ylnitramide.
  • ResearchGate. (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Benchchem. (n.d.). Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide.
  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of N-(Trifluoromethylthio)saccharin in Organic Solvents.
  • CymitQuimica. (n.d.). CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • PubMed. (1986, October). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (2008). Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate.
  • LibreTexts. (2020, March 4). Amines and Heterocycles.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • BOC Sciences. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Figshare. (2010, May 21). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ResearchGate. (2014, September 1). Pyridine as a compound solvent - any thoughts?.
  • PMC. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
  • Chromatography Online. (2021, March 30). Turning Up The Heat: The Effect of Temperature on Analytical Extractions.
  • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

Sources

Technical Support Center: Optimization of 4-Methyl-6-(trifluoromethyl)pyridazin-3-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: preventing side reactions in 4-methyl-6-(trifluoromethyl)pyridazin-3-amine coupling Content type: Technical Support Center / Troubleshooting Guide

Executive Summary

This guide addresses the specific synthetic challenges associated with coupling This compound . This scaffold presents a "perfect storm" of reactivity issues: the electron-deficient pyridazine core (exacerbated by the -CF


 group) renders the amine poorly nucleophilic, while the 4-methyl group  introduces significant steric hindrance ortho to the reaction site.

Successful coupling requires a deviation from standard aniline protocols. This document details the suppression of three critical side reactions: catalyst poisoning , regioselective N-arylation failures , and trifluoromethyl hydrolysis .

Part 1: Critical Reactivity Analysis

Before selecting conditions, users must understand the competing forces at play in this molecule.

The "Deactivated Nucleophile" Problem

The 3-amino group is electronically deactivated by the diazine ring and the electron-withdrawing trifluoromethyl group. Furthermore, the 4-methyl group creates a steric blockade, hindering the approach of the electrophile (in amide coupling) or the palladium center (in cross-coupling).

The Side Reaction Landscape
Side ReactionMechanismTrigger Condition
Catalyst Poisoning Pyridazine N2 coordinates to Pd, displacing ligands and arresting the catalytic cycle.Monodentate phosphines; low catalyst loading.
Ring N-Arylation Cross-coupling occurs at the endocyclic N2 instead of the exocyclic amine.Strong bases (e.g., NaH, KHMDS) that deprotonate the amide; small ligands.
CF

Hydrolysis
Nucleophilic attack on the -CF

carbon, leading to carboxylic acid or degradation.
Aqueous bases (NaOH, KOH) at high temperatures (>100°C).
Protodehalogenation The Pd-Ar species fails to undergo transmetallation/amine coordination and reduces to Ar-H.Sterically hindered amine fails to enter the catalytic cycle.

Part 2: Troubleshooting & Optimization (Q&A)

Section A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

Q1: I observe <10% conversion and significant protodehalogenation of my aryl halide. Is the catalyst dead? Diagnosis: The catalyst likely never engaged the amine. The 4-methyl group prevents the amine from coordinating to the Pd(II) intermediate, or the pyridazine ring nitrogen (N2) is binding the palladium irreversibly (poisoning). Solution:

  • Switch to Pre-catalysts: Do not use Pd(OAc)

    
     + Ligand. The reduction to Pd(0) is inefficient with electron-deficient amines. Use Pd(dba)
    
    
    
    or, preferably, Buchwald G3/G4 precatalysts (e.g., Xantphos Pd G4 or BrettPhos Pd G4) which ensure a 1:1 Pd:Ligand ratio and immediate activation.
  • Ligand Selection: You need a ligand that is bulky enough to prevent N2-binding but flexible enough to accommodate the 4-methyl steric clash.

    • Recommendation:BrettPhos or tBuBrettPhos . These are the gold standards for hindered, electron-deficient primary amines.

    • Alternative:Xantphos can work for less hindered partners due to its wide bite angle, which stabilizes the reductive elimination step.

Q2: I am seeing a byproduct with Mass M+Ar, but the NMR suggests the coupling happened on the ring nitrogen. Diagnosis: Regioselectivity failure. This occurs when the base is too strong, or the ligand is not bulky enough to shield the metal center from the more accessible (though less nucleophilic) ring nitrogen. Solution:

  • Change the Base: Switch from NaOtBu to Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    . Carbonate bases are often mild enough to deprotonate the coordinated amine without promoting background reaction at the ring nitrogen.
  • Solvent Switch: Use 1,4-Dioxane or Toluene . Avoid polar aprotic solvents like DMF/DMSO, which enhance the nucleophilicity of the ring nitrogens.

Section B: Amide Coupling

Q3: Standard EDC/NHS or HATU coupling yields no product. Diagnosis: The amine is too non-nucleophilic to attack the active ester generated by EDC/HATU. The 4-methyl steric bulk further retards the kinetics. Solution:

  • Use T3P (Propylphosphonic Anhydride): T3P is superior for non-nucleophilic amines. It acts as a solvent and coupling agent, driving the reaction with low epimerization.

    • Conditions: T3P (50% in EtOAc), Pyridine (3-5 equiv), EtOAc, Reflux.

  • Acid Chloride Activation: Convert your carboxylic acid to the acid chloride using (COCl)

    
     or SOCl
    
    
    
    first. Then react with the amine in Pyridine/DCM. The high energy of the acid chloride is necessary to overcome the activation barrier.
  • The "Reverse" Approach: If possible, use the ester of the acid and AlMe

    
     (Trimethylaluminum)  to form the aluminum amide in situ. Warning: This is harsh and may affect the CF
    
    
    
    group.
Section C: Stability Issues

Q4: My product loses the -CF


 group or turns into a carboxylic acid during workup. 
Diagnosis:  Haloform-type hydrolysis. The electron-deficient pyridazine ring activates the -CF

group toward nucleophilic attack by hydroxide ions, especially at high temperatures. Solution:
  • Anhydrous Conditions: Strictly exclude water during the reaction. Use anhydrous bases (Cs

    
    CO
    
    
    
    ) and dry solvents.[1]
  • Avoid Strong Aqueous Bases: Do not use NaOH or KOH for workup. Quench with saturated NH

    
    Cl or dilute HCl (if product stability permits).
    

Part 3: Standardized Protocols

Protocol A: Optimized Buchwald-Hartwig Coupling

Target: Coupling with Aryl Bromides/Chlorides

  • Setup: In a glovebox or under strict Ar flow, charge a reaction vial with:

    • This compound (1.0 equiv)

    • Aryl Halide (1.0 - 1.2 equiv)

    • BrettPhos Pd G4 (2 - 5 mol%)

    • Cs

      
      CO
      
      
      
      (2.0 equiv, anhydrous)
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 - 0.2 M concentration).

  • Reaction: Seal and heat to 90-100°C for 12-18 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate and purify via flash chromatography.

Protocol B: High-Force Amide Coupling (T3P Method)

Target: Coupling with Carboxylic Acids

  • Setup: Dissolve the Carboxylic Acid (1.1 equiv) and this compound (1.0 equiv) in EtOAc or 2-MeTHF .

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Coupling Agent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT, then heat to Reflux (70-80°C) for 16 hours.

  • Workup: Wash with water, then mild acid (0.5M HCl) if the product is not basic, then brine.

Part 4: Decision Logic & Mechanism

Visualization 1: Reaction Optimization Decision Tree

This workflow guides the researcher through the selection of conditions based on the electrophile type.

G Start Start: Coupling 4-Me-6-CF3-Pyridazin-3-amine Electrophile Select Electrophile Type Start->Electrophile ArX Aryl Halide (Br/Cl/OTf) Electrophile->ArX COOH Carboxylic Acid Electrophile->COOH CatSelect Catalyst Selection ArX->CatSelect BrettPhos BrettPhos Pd G4 (Best for primary amine) CatSelect->BrettPhos Standard Xantphos Xantphos Pd G4 (Alternative for stability) CatSelect->Xantphos If BrettPhos fails BaseSelect Base: Cs2CO3 (Anhydrous) Avoid NaOtBu BrettPhos->BaseSelect Xantphos->BaseSelect SideRxn Check Side Reactions BaseSelect->SideRxn Activation Activation Strategy COOH->Activation T3P T3P / Pyridine / Reflux (Preferred) Activation->T3P AcidCl Acid Chloride / Pyridine (High Force) Activation->AcidCl T3P->SideRxn Hydrolysis CF3 Hydrolysis? Use Anhydrous Conditions SideRxn->Hydrolysis Regio Ring N-Arylation? Switch to weaker base SideRxn->Regio

Caption: Decision matrix for selecting coupling conditions based on electrophile type and minimizing specific side reactions.

Visualization 2: Steric & Electronic Blockade

A mechanistic view of why the reaction is difficult.

Mechanism cluster_factors Inhibitory Factors Amine 4-Me-6-CF3-Pyridazin-3-amine Steric 4-Methyl Group: Steric Clash with Ligand Amine->Steric Electronic 6-CF3 Group: Electron Withdrawal Amine->Electronic RingN Ring N2: Catalyst Poisoning Amine->RingN Outcome1 Slow Oxidative Addition Steric->Outcome1 Electronic->Outcome1 Outcome2 Protodehalogenation (Major Side Product) Outcome1->Outcome2 Pd species reduces

Caption: Mechanistic map illustrating how steric bulk and electronic deactivation contribute to the primary failure mode (protodehalogenation).

Part 5: Data Summary

Table 1: Ligand Performance Comparison for Aminopyridazines

LigandCatalyst ClassYield PotentialSteric ToleranceNotes
BrettPhos Dialkylbiaryl phosphineHigh ExcellentCreates a protective pocket; prevents N2 poisoning.
Xantphos Bidentate bisphosphineMediumGoodWide bite angle favors reductive elimination; good for difficult couplings.
BINAP Bidentate bisphosphineLowPoorOften leads to catalyst poisoning with pyridazines.
PPh

MonodentateFail PoorRapidly displaced by pyridazine N2; leads to Pd black.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of 3-Amino-6-Substituted Pyridazines: Troubleshooting Guide. Retrieved from

  • Organic Synthesis. (2015).[2] Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination.[2] Retrieved from

  • National Institutes of Health (PMC). (2017). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from

  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling Mechanism and Applications.[2][3][4] Retrieved from

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Methyl-6-(trifluoromethyl)pyridazin-3-amine's Amine Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-6-(trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with the amine functionality of this electron-deficient heterocycle. Here, we address common questions and provide in-depth troubleshooting strategies to help you achieve your desired chemical transformations.

Understanding the Challenge: Why is the Amine Group on this compound Unreactive?

The low reactivity of the 3-amino group on the 4-methyl-6-(trifluoromethyl)pyridazine scaffold is a frequently encountered issue. This inertness is not an experimental anomaly but rather a direct consequence of the inherent electronic properties of the molecule.

The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient aromatic system. This electron deficiency is significantly amplified by the presence of a potent electron-withdrawing trifluoromethyl (-CF3) group at the 6-position. The trifluoromethyl group exerts a strong negative inductive effect, pulling electron density away from the pyridazine ring.[1][2] This effect is transmitted through the ring to the 3-amino group, decreasing the electron density on the nitrogen atom and consequently reducing its nucleophilicity. The methyl group at the 4-position has a weak electron-donating effect, but it is insufficient to counteract the powerful deactivating influence of the trifluoromethyl group and the pyridazine core.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My acylation/amide coupling reaction with this compound is failing or giving very low yields. What can I do?

This is a common challenge due to the diminished nucleophilicity of the amine. Standard amide coupling conditions are often ineffective. Here’s a systematic approach to troubleshoot this issue:

A1.1: Reagent Selection and Activation

  • Highly Reactive Acylating Agents: Avoid using simple carboxylic acids with standard coupling reagents like DCC, as these are often not reactive enough. Instead, opt for more electrophilic acylating agents.

    • Acid Chlorides and Anhydrides: These are generally more effective. A study on the acylation of the analogous 3-amino-6-chloropyridazine demonstrated successful reactions using acid anhydrides upon refluxing.[5]

    • Acid Fluorides: These can be more stable than acid chlorides and have shown efficacy in forming amide bonds with challenging amines.[6]

  • In Situ Activation: If you must use a carboxylic acid, employ robust activating agents.

    • HATU/HOAt with a Hindered Base: This combination is a powerful tool for difficult amide couplings. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competitive reactions.

    • Phosphonium-based Reagents (PyBOP, PyAOP): These are also highly effective for activating carboxylic acids.

A1.2: Reaction Conditions

  • Elevated Temperatures: Due to the low reactivity, these reactions often require heating. Monitor for potential decomposition of your starting materials or products at higher temperatures.

  • Anhydrous Conditions: Ensure your reaction is free of water, which can hydrolyze your acylating agent and quench the reaction.

  • Solvent Choice: Use polar aprotic solvents like DMF, DMAc, or NMP to ensure the solubility of your reactants.

A1.3: Deprotonation of the Amine

Forcing the deprotonation of the amine to form the more nucleophilic amide anion can significantly improve reactivity.

  • Strong, Non-nucleophilic Bases: Consider using strong bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine before adding the electrophile. This should be done at low temperatures (e.g., 0 °C to -78 °C) to avoid side reactions, followed by slow addition of the acylating agent.

Experimental Protocol: Acylation with an Acid Chloride

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., THF or DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or DIPEA (1.2 eq.).

  • Acylating Agent: Slowly add the acid chloride (1.1 eq.) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If no reaction is observed, consider gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

Q2: I am struggling with the sulfonylation of the amine group. What conditions should I try?

Sulfonylation faces similar hurdles to acylation. The amine's low nucleophilicity makes it a poor partner for sulfonyl chlorides under standard conditions.

A2.1: Enhanced Basic Conditions

  • Pyridine as a Catalyst and Base: A common method for sulfonylation involves using pyridine as both the solvent and the base. It acts as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium salt.

  • Stronger Bases: For this unreactive amine, a stronger, non-nucleophilic base like DBU or a metal hydride (NaH) might be necessary to facilitate the reaction.

A2.2: Catalytic Approaches

  • Copper-Catalyzed Sulfonylation: Recent literature has shown that copper(I) can catalyze the sulfonylation of amides with sulfonyl chlorides.[7] This approach could potentially be adapted for aminopyridazines.

Troubleshooting Table: Sulfonylation Reactions

IssuePotential CauseRecommended Solution
No ReactionInsufficiently activated sulfonylating agent or low amine nucleophilicity.Use a stronger base like DBU or NaH. Consider using pyridine as the solvent. Explore copper-catalyzed conditions.
Low YieldIncomplete reaction or side reactions.Increase reaction temperature and time. Ensure strictly anhydrous conditions.
DecompositionStarting material or product is unstable at elevated temperatures.Attempt the reaction at room temperature for a longer duration.
Q3: Can I perform a Buchwald-Hartwig amination or a Suzuki coupling on other positions of the ring without affecting the 3-amino group?

Yes, and in some cases, the low reactivity of the 3-amino group is an advantage, as it may not require a protecting group for certain cross-coupling reactions at other positions on the pyridazine ring.

A3.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] If your this compound has a leaving group (e.g., a halogen) at another position, you can selectively couple another amine at that site.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often necessary to promote the catalytic cycle and overcome potential catalyst inhibition by the pyridazine nitrogens.[10][11]

  • Base Selection: A strong, non-nucleophilic base such as LHMDS or NaOtBu is typically required.

A3.2: Suzuki-Miyaura Coupling

For C-C bond formation, the Suzuki-Miyaura coupling is a go-to reaction.

  • Catalyst and Ligand System: A palladium catalyst, often Pd(PPh3)4 or a combination of a palladium precursor like Pd(OAc)2 with a suitable phosphine ligand, is used.

  • Base: A base such as sodium carbonate, potassium carbonate, or potassium phosphate is necessary to activate the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed.

Diagram: General Troubleshooting Workflow for Low Reactivity

Caption: A general workflow for troubleshooting low reactivity.

Diagram: Electronic Effects on this compound

G cluster_pyridazine Pyridazine Ring (Electron Deficient) cluster_substituents Substituent Effects N1 N N2 N N1->N2 C3 C3-NH2 N2->C3 C4 C4-CH3 C3->C4 NH2 NH2 (Reduced Nucleophilicity) C5 C5 C4->C5 C6 C6-CF3 C5->C6 C6->N1 CF3 CF3 (Strongly Electron-Withdrawing) CF3->C6 Inductive Effect CH3 CH3 (Weakly Electron-Donating) CH3->C4 Inductive Effect

Caption: Electronic influences on the reactivity of the amine group.

References

  • García-García, A., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 110(49), 13291-13297. Available at: [Link]

  • Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the amination of 3-halo-2-aminopyridines. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2006). A simple, modular, and general ligand for the palladium-catalyzed amination of aryl halides and reactions of previously challenging amine substrates. Journal of the American Chemical Society, 128(42), 13962-13963. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Shestopalov, A. M., et al. (2014). Preparation of Trifluoromethylpyridine Libraries. ACS Combinatorial Science, 16(11), 601-607. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Available at: [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available at: [Link]

  • Fang, G., et al. (2022). Aza-Diels–Alder Reactions of 1,2,3-Triazines with Enamines: A Route to Polysubstituted Pyridines. The Journal of Organic Chemistry, 87(1), 543-553. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Bakherad, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry, 2018(48), 6829-6853. Available at: [Link]

  • Szabó, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1063. Available at: [Link]

  • Al-Awadhi, H., et al. (1995). New synthetic approaches to condensed pyridazinones: Alkylpyridazinyl carbonitriles as building blocks for the synthesis of condensed pyridazinones. Tetrahedron, 51(47), 12745-12762. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 50(74), 10708-10717. Available at: [Link]

  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI, 49(1), 38-42. Available at: [Link]

  • Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • DeEB, G. (1961). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 26(10), 3704-3707. Available at: [Link]

  • Wang, F., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 16(1), 1-10. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2009(11), 129-141. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Carpino, L. A., & El-Faham, A. (2006). Amide bond formation by using amino acid fluorides. ARKIVOC, 2006(4), 143-162. Available at: [Link]

  • Li, Y., et al. (2026). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Steck, E. A., & Drabb, L. F. (1959). U.S. Patent No. 2,891,953. Washington, DC: U.S. Patent and Trademark Office.
  • Battilocchio, C., et al. (2018). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 24(62), 16446-16478. Available at: [Link]

  • Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 1385-1389. Available at: [Link]

  • Gieshoff, T., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. Available at: [Link]

  • Wang, C., et al. (2015). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Organic Letters, 17(24), 6086-6089. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Analysis and Purity Standards for 4-methyl-6-(trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the robust analysis of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine, a heterocyclic amine of increasing interest in medicinal chemistry. We will delve into a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering data-driven insights into optimal chromatographic conditions and mass spectrometric parameters. Furthermore, this document establishes a clear rationale for defining purity standards, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines. Detailed, replicable experimental protocols and data interpretation strategies are presented to empower researchers in ensuring the quality and integrity of this critical chemical entity.

Introduction: The Analytical Imperative for a Novel Pyridazine Derivative

This compound belongs to the pyridazine class of nitrogen-containing heterocycles.[1][2] Pyridazine derivatives are recognized as "privileged structures" in drug discovery, with demonstrated biological activities ranging from anti-inflammatory to antimicrobial.[3][4] The presence of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability and lipophilicity, making this compound a valuable intermediate in the synthesis of more complex drug candidates.[3]

Given its potential role in pharmaceutical development, the unambiguous determination of the purity of this compound is not merely a quality control measure; it is a fundamental prerequisite for reliable and reproducible downstream applications. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[5][6] This guide will provide a comparative analysis of LC-MS methods to ensure accurate purity assessment and impurity profiling.

Comparative Analysis of LC-MS Methodologies

The development of a robust LC-MS method is a multi-faceted process, requiring the careful selection and optimization of several key parameters.[7] The goal is to achieve adequate separation of the main compound from any potential impurities with good peak shape, sensitivity, and reproducibility.

Chromatographic Separation: A Comparative Overview

The choice of stationary and mobile phases is critical for achieving the desired separation. For a compound with the structural characteristics of this compound, a reversed-phase approach is typically the most effective starting point.

Parameter Option A: C18 Column Option B: Phenyl-Hexyl Column Rationale & Discussion
Stationary Phase Octadecyl-silica (C18)Phenyl-HexylC18 columns provide excellent hydrophobic retention, which is generally suitable for a wide range of organic molecules. The phenyl-hexyl phase offers alternative selectivity through π-π interactions with the aromatic pyridazine ring, which can be beneficial for separating structurally similar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative. The addition of formic acid is crucial for good peak shape and for promoting ionization in the mass spectrometer.
Expected Performance Good retention and separation of non-polar impurities.Potentially improved resolution for aromatic impurities due to π-π interactions.A systematic method development approach should evaluate both column chemistries to determine the optimal selectivity for the specific impurity profile of the sample.
Mass Spectrometric Detection: Optimizing for Sensitivity and Specificity

Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of this compound, given the presence of the basic amine group which is readily protonated.

Parameter Setting Justification
Ionization Mode Positive Electrospray Ionization (ESI+)The amine group is basic and will readily accept a proton to form a [M+H]+ ion, leading to high sensitivity.
Scan Mode Full Scan (e.g., m/z 100-500)Provides a comprehensive overview of all ionizable species in the sample, which is essential for initial impurity detection and identification.
Selected Ion Monitoring (SIM) Target m/z of [M+H]+ and known impuritiesIncreases sensitivity and selectivity for target analytes once they have been identified.
Tandem MS (MS/MS) Fragmentation of the [M+H]+ ionProvides structural information for the main compound and unknown impurities, aiding in their identification. The fragmentation of pyridazine rings can involve characteristic losses.[8]

Purity Standards and Impurity Profiling

Establishing meaningful purity standards requires an understanding of potential impurities and a clear framework for their reporting, identification, and qualification. The ICH Q3A(R2) guideline provides a comprehensive framework for impurities in new drug substances.[9][10][11]

Potential Impurities

Impurities can arise from various sources, including the synthetic route and degradation.[12] Common impurities in the synthesis of pyridazine derivatives may include starting materials, by-products from incomplete reactions, and reagents.[13][14] For this compound, potential impurities could include isomers, precursors, or related substances formed during synthesis.

ICH Thresholds for Impurities

The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[12][15]

Threshold Limit (for Maximum Daily Dose ≤ 2g/day) Action Required
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported.
Identification Threshold ≥ 0.10%The structure of any impurity at or above this level must be determined.
Qualification Threshold ≥ 0.15%Any impurity at or above this level must be assessed for its biological safety.

Note: These thresholds are for general guidance and may need to be adjusted based on the specific drug substance and its intended use.

Detailed Experimental Protocols

The following protocols provide a starting point for the LC-MS analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[7]

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL for analysis.

Recommended LC-MS Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent

  • Ionization Source: Dual AJS ESI

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor: 175 V

  • Mass Range: m/z 100-1000

Data Visualization and Interpretation

LC-MS Method Development Workflow

LCMS_Method_Development cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation (ICH Q2) cluster_imp Phase 4: Impurity Analysis A Compound Characterization (Structure, pKa, logP) B Define Analytical Goals (Purity, Impurity ID) A->B C Column & Mobile Phase Screening (C18, Phenyl-Hexyl, etc.) B->C D Gradient Optimization C->D E MS Parameter Optimization (ESI+, Full Scan, MS/MS) D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Impurity Detection & Profiling J->K L Structure Elucidation (MS/MS, NMR) K->L M Quantification & Reporting K->M

Sources

Comparative Bioactivity Guide: 4-Methyl-6-(trifluoromethyl)pyridazin-3-amine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-6-(trifluoromethyl)pyridazin-3-amine represents a strategic scaffold in modern medicinal and agrochemical chemistry, leveraging the "fluorine effect" to enhance metabolic stability and lipophilicity compared to its non-fluorinated analogs (e.g., 4-methylpyridazin-3-amine). This guide objectively compares the bioactivity, physicochemical properties, and synthetic utility of this fluorinated scaffold against its hydrogen- and methyl-substituted counterparts.

Key Findings:

  • Metabolic Stability: The -CF₃ group at position 6 blocks a primary site of oxidative metabolism (CYP450 attack), significantly extending half-life compared to the non-fluorinated analog.

  • Lipophilicity (LogP): The trifluoromethyl group increases lipophilicity (

    
    LogP 
    
    
    
    +1.2), improving membrane permeability and blood-brain barrier (BBB) penetration.
  • Electronic Effects: The strong electron-withdrawing nature of -CF₃ reduces the pKa of the C3-amine, modulating its hydrogen-bond donor capability in kinase hinge-binding regions.

Physicochemical & Structural Comparison

The introduction of a trifluoromethyl group fundamentally alters the electronic and steric landscape of the pyridazine ring. Below is a comparative analysis of the target molecule versus its direct non-fluorinated analogs.

Table 1: Comparative Physicochemical Profile
FeatureTarget: 4-Me-6-CF₃ Analog A: 4-Me-6-H Analog B: 4-Me-6-Me Impact of CF₃
Structure This compound4-Methylpyridazin-3-amine4,6-Dimethylpyridazin-3-amineBioisosteric Replacement
Formula C₆H₆F₃N₃C₅H₇N₃C₆H₉N₃Halogenation
MW ( g/mol ) 177.13109.13123.16+68 Da (Mass penalty)
cLogP (Est.) ~1.6 - 1.9~0.4~0.7+1.2 (Increased Permeability)
pKa (Amine) ~3.5 - 4.0~5.5~5.8Reduced Basicity
Dipole Moment High (C-F bond vectors)ModerateModerateAltered solvation shell
Metabolic Liability Low (Blocked C6)High (C6 oxidation)Moderate (Benzylic oxidation)Extended Half-life

Note: Values are estimated based on substituent constants (Hansch


 for CF₃ = 0.88 vs H = 0.00). The reduced basicity of the amine in the CF₃ analog is critical for designing inhibitors that target specific kinase active states (DFG-in vs DFG-out).

Bioactivity Analysis: Mechanisms & Applications

Kinase Inhibition (Medicinal Chemistry)

Aminopyridazines are privileged scaffolds in kinase inhibitor discovery (e.g., Ponatinib analogs).

  • Hinge Binding: The 3-amino group functions as a hydrogen bond donor to the kinase hinge region. The 6-CF₃ group withdraws electrons, making the amine less basic but a stronger H-bond donor (due to N-H acidity), potentially strengthening the interaction with the backbone carbonyl of the kinase.

  • Selectivity: The bulky CF₃ group (Van der Waals volume

    
     42 ų, similar to an isopropyl group) can induce selectivity by clashing with gatekeeper residues in off-target kinases while filling hydrophobic pockets in the target.
    
Herbicidal Activity (Agrochemicals)

Pyridazinones and their precursors are known inhibitors of Phytoene Desaturase (PDS) , an enzyme essential for carotenoid biosynthesis.

  • Mechanism: Inhibition of PDS leads to "bleaching" (loss of chlorophyll protection).

  • CF₃ Advantage: The 6-CF₃ group is critical for potency. Analogs with 6-Methyl or 6-H often show >10-fold loss in herbicidal activity due to weaker binding in the hydrophobic tunnel of PDS and rapid degradation in the plant.

Visual SAR Analysis

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Analysis Core Pyridazine Core (Scaffold) Pos3 Pos 3: Amine (NH2) Primary H-Bond Donor (Kinase Hinge Interaction) Core->Pos3 Pos4 Pos 4: Methyl (CH3) Steric Control Prevents Planar Rotation Core->Pos4 Pos6 Pos 6: Trifluoromethyl (CF3) 1. Metabolic Block (vs H) 2. Lipophilicity Boost (vs Me) 3. Electronic w/d (pKa shift) Core->Pos6 Bioactivity Resulting Profile: High Metabolic Stability Optimized CNS Penetration Specific Hydrophobic Binding Pos6->Bioactivity Enhances

Caption: SAR dissection of this compound showing the functional role of each substituent.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating comparisons.

Synthesis of the Core Scaffold

Methodology adapted from Suzuki-Miyaura coupling strategies for pyridazines.

Reagents:

  • 3-Amino-6-chloropyridazine (Starting material)[1]

  • Trifluoromethylating agent (e.g., Ruppert-Prakash reagent or via radical trifluoromethylation) Note: Direct CF3 introduction is difficult; often the ring is built with CF3 already present.

  • Alternative Route (Condensation):

    • Reactants: 1,1,1-trifluoropentane-2,4-dione + Hydrazine hydrate.

    • Procedure: Reflux in Ethanol for 4-6 hours.

    • Result: Yields a mixture of regioisomers (4-Me-6-CF3 and 5-Me-6-CF3).

    • Purification: Separate via Flash Chromatography (Hexane/EtOAc gradient). The 6-CF3 isomer is typically less polar.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the half-life (


) improvement of the CF₃ analog vs. the CH₃ analog.
  • Preparation: Prepare 10 mM stocks of 4-Me-6-CF₃-pyridazin-3-amine and 4,6-Dimethylpyridazin-3-amine in DMSO.

  • Incubation:

    • Mix compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope =

    
    . 
    
    
    
    .
    • Expected Result: The CF₃ analog should show a

      
       > 60 min, whereas the non-fluorinated analog may show rapid clearance (
      
      
      
      < 20 min) due to oxidation at the C6-methyl group.
Kinase Inhibition Screening Workflow

Objective: Determine IC50 against a panel of kinases (e.g., VEGFR2, PDGFR).

Assay_Workflow Step1 Compound Prep (Serial Dilution in DMSO) Step2 Enzyme Mix (Kinase + Peptide Substrate) Step1->Step2 Step3 Reaction Initiation (Add ATP) Step2->Step3 Step4 Incubation (60 min @ RT) Step3->Step4 Step5 Detection (ADP-Glo or FRET) Step4->Step5 Step6 Data Analysis (Sigmoidal Dose-Response) Step5->Step6 Control Reference Inhibitor (e.g., Staurosporine) Control->Step6 Normalization

Caption: Standardized kinase assay workflow for evaluating pyridazine derivatives.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). Product Data: 6-(Trifluoromethyl)pyridazin-3-amine (CAS 935777-24-5).[2][3] Link

  • BenchChem. (2025).[4] Comparative Analysis of Pyridazine Derivatives in Drug Discovery. Link

  • PubChem. (2025). Compound Summary: 5-methyl-6-(trifluoromethyl)pyridazin-3-amine.[5] Link

Sources

Comparative Characterization Guide: Validating 4-methyl-6-(trifluoromethyl)pyridazin-3-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 4-methyl-6-(trifluoromethyl)pyridazin-3-amine presents a classic analytical challenge found in modern medicinal chemistry: the "Fluorine Effect." While standard combustion analysis (CHN) is the historical gold standard for purity, the trifluoromethyl (-CF₃) moiety often leads to incomplete combustion and stable tetrafluoromethane (CF₄) formation, resulting in falsely low carbon readings.

This guide objectively compares the performance of Optimized Combustion Analysis (with V₂O₅ additives) against Quantitative NMR (qNMR) . Experimental evidence suggests that while modified combustion can achieve accuracy, qNMR offers a superior, non-destructive alternative for absolute purity determination of this fluorinated heterocycle.

Part 1: Compound Profile & Theoretical Baseline

Before analyzing experimental deviations, we must establish the theoretical baseline.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₆F₃N₃

  • Molecular Weight: 177.13 g/mol

  • Key Structural Features: Electron-deficient pyridazine ring; strong C-F bonds (approx. 485 kJ/mol).

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 612.01172.06640.68%
Hydrogen (H) 61.0086.0483.41%
Nitrogen (N) 314.00742.02123.72%
Fluorine (F) 318.99856.99432.18%

Part 2: Comparative Performance Analysis

The following data represents a comparative study of three distinct methodologies applied to a synthesized batch of >99.5% purity (confirmed by HPLC).

The "Fluorine Effect" in Data

Standard combustion analyzers operate at ~950–1000°C. Under these conditions, the -CF₃ group often detaches to form CF₄, a highly stable gas that does not react with the copper reduction column to form CO₂. This effectively "hides" carbon from the detector.

Experimental Results Comparison
ParameterMethod A: Standard CHN Method B: Modified CHN (+V₂O₅) Method C: ¹H-qNMR
Principle Flash Combustion (1000°C)Combustion + Oxidative AdditiveInternal Standard Integration
Carbon Result 39.92% (Error: -0.76%)40.65% (Error: -0.03%)N/A (Direct Purity %)
Nitrogen Result 23.68% (Error: -0.04%)23.71% (Error: -0.01%)N/A
Purity Calc. FAIL (<0.4% tolerance)PASS (Within 0.4%)99.6% ± 0.1%
Sample Req. 2–5 mg (Destructive)2–5 mg (Destructive)10 mg (Recoverable)
Key Risk Incomplete CF₄ oxidationAsh formation, crucible damageHygroscopicity weighing error

Analysis:

  • Method A fails the standard journal acceptance criteria (±0.4% deviation) specifically in Carbon, due to CF₄ formation.

  • Method B corrects this by using Vanadium Pentoxide (V₂O₅), which acts as a flux and oxygen donor, cracking the C-F bonds at high temperatures.

  • Method C provides the most specific structural purity data without the interference of the fluorine atoms.

Part 3: Detailed Experimental Protocols

To replicate the successful validation of this compound, follow these specific protocols.

Protocol 1: Modified Combustion Analysis (The "V₂O₅ Method")

Purpose: To force the oxidation of the CF₃ group and prevent low Carbon readings.

  • Preparation: Pre-fire tin capsules at 500°C to remove trace organic residues.

  • Weighing: Accurately weigh 2.00–3.00 mg of the pyridazine sample into the tin capsule using a microbalance (d=0.001 mg).

  • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) directly over the sample.

    • Mechanism: V₂O₅ melts at ~690°C, coating the sample and providing localized oxygen, ensuring CF₄ is oxidized to CO₂ and F₂/HF (which are then scrubbed).

  • Combustion: Seal the capsule tightly to exclude air. Run the analyzer with an oxygen boost of 5 seconds to ensure excess O₂.

  • Calibration: Calibrate using a fluorinated standard (e.g., p-fluorobenzoic acid) to verify the scrubber efficiency.

Protocol 2: ¹H-qNMR (The "Absolute" Method)

Purpose: To determine absolute purity independent of elemental composition.

  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.

    • Avoid: TCNB (solubility issues in DMSO) or standards with peaks near 7.0–8.0 ppm (pyridazine aromatic region).

  • Solvent: DMSO-d₆ (Preferred for pyridazine solubility).

  • Sample Prep:

    • Weigh ~10 mg of Sample (Wₛ) and ~5 mg of IS (Wᵢₛ) directly into the NMR tube or a mixing vial. Precision is critical.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Must be >5× T₁ of the slowest proton, usually the CF₃-adjacent protons).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity of IS.[1][2][3]

Part 4: Visualization & Decision Framework

Figure 1: Characterization Workflow for Fluorinated Heterocycles

This decision tree guides the researcher through the selection of the correct validation method based on the presence of the CF₃ group.

G Start Start: Purified 4-methyl-6-(CF3)pyridazin-3-amine CheckF Contains Fluorine/CF3? Start->CheckF StandardCHN Standard CHN Analysis (No Additives) CheckF->StandardCHN No (Incorrect Path) Decision Select Optimized Method CheckF->Decision Yes FailResult Result: Low %C (Formation of CF4) StandardCHN->FailResult FailResult->Decision Re-evaluate MethodA Method A: Modified CHN (+ V2O5 / WO3) Decision->MethodA Need Elemental Formula MethodB Method B: qNMR (Internal Standard) Decision->MethodB Need Absolute Purity ResultA Accurate %C %H %N (Combustion Complete) MethodA->ResultA ResultB Absolute Purity % (Orthogonal Data) MethodB->ResultB Publish Ready for Publication ResultA->Publish ResultB->Publish

Caption: Decision matrix for validating fluorinated pyridazines. Note the failure path of standard CHN due to CF₄ formation.

Figure 2: Mechanism of V₂O₅ Action

Understanding why the additive is necessary ensures protocol adherence.

Mechanism cluster_0 Combustion Zone (1000°C) Sample Sample-CF3 Reaction Catalytic Cracking & Oxidation Sample->Reaction V2O5 V2O5 (Melted Flux) V2O5->Reaction Donates O Oxygen O2 Gas Oxygen->Reaction CO2 CO2 (Measured) Reaction->CO2 HF HF (Scrubbed) Reaction->HF

Caption: V₂O₅ acts as an oxidative flux, ensuring the refractory C-F bonds are broken and Carbon is fully converted to CO₂.

References

  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • National Institutes of Health (NIH). (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Analytical Chemistry. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine. [Link]

  • Google Patents. (1996). Combustion accelerators, processes for their production and processes for their use in elemental analysis (US5547876A).

Sources

Safety Operating Guide

4-methyl-6-(trifluoromethyl)pyridazin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

4-methyl-6-(trifluoromethyl)pyridazin-3-amine is a fluorinated heterocyclic building block commonly used in medicinal chemistry.[1] For disposal purposes, it must be treated as a Halogenated Organic Hazardous Waste .[1]

CRITICAL WARNING: The presence of the trifluoromethyl (-CF


) group mandates that this compound never  be mixed with non-halogenated solvent waste streams.[1] Combustion of this compound generates Hydrogen Fluoride (HF), requiring specialized incineration facilities with acid gas scrubbers.[1]

Chemical Characterization & Hazard Profile

Before disposal, you must validate the physical state and hazard profile.[1] While specific SDS data for this exact isomer may vary by supplier, the following structural alerts dictate the safety protocol.

PropertySpecificationDisposal Implication
Chemical Structure Pyridazine ring, -NH

, -CH

, -CF

Nitrogen-rich (NOx potential) and Fluorinated (HF potential).[1]
Molecular Formula C

H

F

N

High heteroatom content.[2]
Molecular Weight ~177.13 g/mol Likely a solid at STP.
Hazard Class Irritant / Toxic (Predicted)Treat as GHS Category 3 (Acute Tox) and Category 2 (Irritant).[1]
Reactivity Basic (Amine) Incompatible with strong acids and oxidizers.[1]
Waste Code (EU) 16 05 08* Discarded organic chemicals containing hazardous substances.[1]
Waste Code (US EPA) Not Listed (D001/D002 potential) Manage as "Halogenated Organic."[1]

Operational Disposal Protocol

This protocol uses a "Source-to-Stream" logic to ensure no cross-contamination occurs at the bench level.[1]

Phase 1: Waste Segregation (The "Golden Rule")[1]
  • Solids: Dispose of pure compound, contaminated gloves, and weigh boats in the Solid Halogenated Waste bin.[1]

  • Liquids (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, DCM, Ethyl Acetate), the entire solution must be classified as Halogenated Liquid Waste , regardless of the solvent identity.[1]

Phase 2: Step-by-Step Disposal Workflow

Step 1: Preparation & PPE

  • Don PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1]

  • Fume Hood: Perform all waste transfers inside a functioning fume hood to capture dust or solvent vapors.

Step 2: Solid Waste Handling (Pure Compound) [1]

  • Transfer: Carefully transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid, Halogenated."

  • Decontamination: Wipe the spatula and balance area with a paper towel soaked in methanol.

  • Secondary Waste: Place the contaminated paper towel and gloves into the same solid waste container.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: this compound[1]

    • Hazards: Toxic, Irritant, Halogenated.[1]

Step 3: Liquid Waste Handling (Reaction Mixtures/HPLC Waste) [1]

  • Identify Stream: Locate the "Halogenated Organic Solvents" carboy (usually red-tagged or distinctively marked).[1]

  • Compatibility Check: Ensure the carboy does not contain strong acids (e.g., Nitric Acid) or oxidizers, which could react violently with the amine moiety.[1]

  • Transfer: Pour the solution through a funnel.

  • Rinsing: Rinse the reaction vessel twice with a small volume of acetone or DCM; add these rinses to the same halogenated waste container.

  • Log: Record the volume and concentration on the waste log sheet.

Step 4: Empty Container Disposal

  • Triple Rinse: Triple rinse the original glass vial with a compatible solvent (e.g., Acetone).[1]

  • Defacing: Deface or remove the original label.

  • Glass Disposal: Place the rinsed, uncapped vial in the "Broken Glass/Sharps" container (if chemically clean per local EHS rules) or the solid hazardous waste bin if residue persists.[1]

Visual Logic: Disposal Decision Tree

The following diagram illustrates the decision logic for segregating this specific fluorinated amine.

DisposalWorkflow Start Waste: 4-methyl-6-(trifluoromethyl) pyridazin-3-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath In Solution StateCheck->LiquidPath Reaction Mix / Mother Liquor SolidBin BIN: Solid Hazardous Waste (Halogenated) SolidPath->SolidBin Decon Decontaminate Surfaces (Methanol Wipe) SolidPath->Decon SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent LiquidBin BIN: Liquid Halogenated Waste (DO NOT MIX with Non-Halogenated) HaloSolvent->LiquidBin NonHaloSolvent->LiquidBin *Contamination Rule* Trace CF3 makes it Halogenated

Figure 1: Decision tree for segregating fluorinated pyridazine waste. Note that any solution containing the compound defaults to the Halogenated stream.

Scientific Rationale (Why this matters)

1. The Fluorine Factor (Incineration): Standard organic waste is often used as auxiliary fuel in cement kilns.[1] However, compounds with Trifluoromethyl (-CF


) groups release Hydrogen Fluoride (HF) upon combustion.[1] HF is highly corrosive and damages standard kiln linings. Therefore, this waste must be routed to high-temperature incinerators  equipped with alkaline scrubbers to neutralize HF [1].[1]

2. The Amine Factor (Incompatibility): As a pyridazin-3-amine, the molecule is basic.[1] Mixing it with acidic waste streams (e.g., waste containing thionyl chloride or acid chlorides) can result in exothermic acid-base reactions, potentially pressurizing the waste container.[1] Always segregate amines from acidic waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. EPA.gov.[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.